molecular formula C30H50O5 B1141222 Gymnestrogenin CAS No. 19942-02-0

Gymnestrogenin

Cat. No.: B1141222
CAS No.: 19942-02-0
M. Wt: 490.715
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Gymnestrogenin is a natural product found in Gymnema sylvestre with data available.

Scientific Research Applications

  • Gymnestrogenin demonstrates a dual antagonistic profile against both the α and β isoforms of liver X receptor (LXR). It reduces the expression of SREBP1c and ABCA1 in vitro, decreasing lipid accumulation in HepG2 cells. This supports the use of G. sylvestre extract in LXR-mediated dyslipidemic diseases (Renga et al., 2015).

  • A high-performance thin layer chromatography (HPTLC) method for determining this compound in Gymnema sylvestre has been developed, indicating the compound's importance in the standardization and analysis of this medicinal plant (Puratchimani & Jha, 2004).

  • This compound has been isolated as an aglycone of gymnemic acids, contributing to the understanding of the chemical composition and potential pharmacological properties of Gymnema sylvestre (Sinsheimer & Rao, 1970).

Mechanism of Action

Target of Action

Gymnestrogenin is an effective Liver X receptor (LXR) antagonist . LXRs are nuclear receptors that regulate the expression of genes involved in cholesterol, fatty acid, and glucose homeostasis . This compound’s primary targets are LXRα and LXRβ, with IC50 values of 2.5 and 1.4 μM for transactivation, respectively .

Mode of Action

This compound interacts with its targets, LXRα and LXRβ, by reducing their transcriptional activity, even on their own promoter, thus reducing mRNA expression . This interaction leads to changes in the regulation of genes involved in lipid and glucose metabolism.

Biochemical Pathways

This compound affects the biochemical pathways regulated by LXRs. These include lipid metabolism, glucose homeostasis, and inflammation . By acting as an LXR antagonist, this compound can potentially influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an LXR antagonist. By inhibiting the activity of LXRs, this compound can potentially influence lipid and glucose metabolism, as well as inflammatory responses . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors like global warming, disturbance between flora and fauna, frequent climatic change, and depletion of the ozone layer can affect the production of this compound in Gymnema sylvestre . Biotechnology, including plant tissue culture, can be used to generate higher amounts of this compound to meet market demand .

Future Directions

Gymnestrogenin has shown potential as a therapeutic agent for PCOS . The findings of this study imply a better understanding of the molecular mechanism of the disorder and encourage further clinical studies pertaining to medicinal natural phytocompounds of Gymnema sylvestre .

Properties

IUPAC Name

(3S,4aS,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,5,10-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)14-24(35)30(19,17-32)15-23(25)34/h7,19-24,31-35H,8-17H2,1-6H3/t19-,20+,21+,22-,23-,24-,26-,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBYGGBNBRCVQI-DGNDGBPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)CO)O)C)C)(C)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)CO)O)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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